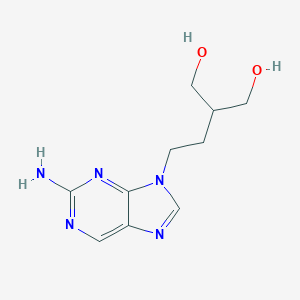

6-Deoxypenciclovir

Description

structure in first source

Properties

IUPAC Name |

2-[2-(2-aminopurin-9-yl)ethyl]propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O2/c11-10-12-3-8-9(14-10)15(6-13-8)2-1-7(4-16)5-17/h3,6-7,16-17H,1-2,4-5H2,(H2,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJOWACPJSFGNRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC(=N1)N)N(C=N2)CCC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20146353 | |

| Record name | Brl 42359 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104227-86-3 | |

| Record name | 6-Deoxypenciclovir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104227-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brl 42359 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104227863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brl 42359 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-DEOXYPENCICLOVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8C09G1O3O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of 6-Deoxypenciclovir: An In-depth Technical Guide

Abstract

6-Deoxypenciclovir, a prodrug of the antiviral agent penciclovir, represents a critical advancement in the management of herpesvirus infections. Its enhanced oral bioavailability compared to penciclovir facilitates effective systemic therapy. This document provides a detailed technical overview of the mechanism of action of this compound, from its initial absorption and metabolic activation to the selective inhibition of viral DNA synthesis. It is intended for researchers, scientists, and drug development professionals engaged in antiviral research.

Introduction

This compound is an acyclic guanine nucleoside analogue that, in itself, is devoid of antiviral activity. Its therapeutic efficacy is entirely dependent on its in vivo conversion to penciclovir and subsequent phosphorylation to the active triphosphate metabolite. This multi-step bioactivation process, which relies on both host and viral enzymes, ensures a high degree of selectivity for virus-infected cells, minimizing toxicity to uninfected host cells. The primary targets for penciclovir are herpesviruses, including herpes simplex virus types 1 and 2 (HSV-1, HSV-2) and varicella-zoster virus (VZV).

The Metabolic Activation Pathway

The journey of this compound from an inactive prodrug to a potent antiviral agent involves a series of well-defined metabolic steps. This pathway is initiated in the gut and liver and culminates within virus-infected cells.

Initial Conversion to Penciclovir

Following oral administration, this compound is rapidly absorbed from the gastrointestinal tract. It then undergoes extensive first-pass metabolism, primarily in the liver, where aldehyde oxidase converts the 6-deoxy group to a hydroxyl group, yielding penciclovir. This initial conversion is highly efficient and is a key factor in the high oral bioavailability of famciclovir, the diacetyl ester prodrug of this compound.

Selective Phosphorylation in Infected Cells

Once penciclovir enters circulation and reaches virus-infected cells, it undergoes a three-step phosphorylation process to become the active antiviral agent, penciclovir triphosphate.

-

Monophosphorylation: The initial and rate-limiting step is the conversion of penciclovir to penciclovir monophosphate. This reaction is selectively catalyzed by a virus-encoded thymidine kinase (TK). The substrate specificity of the viral TK for penciclovir is significantly higher than that of the host cellular TK, which is the primary reason for the drug's selective accumulation in infected cells.

-

Diphosphorylation: Penciclovir monophosphate is subsequently converted to penciclovir diphosphate by the cellular enzyme guanylate kinase.

-

Triphosphorylation: The final step involves the phosphorylation of penciclovir diphosphate to the active penciclovir triphosphate by various cellular kinases.

The resulting penciclovir triphosphate is a stable metabolite with a prolonged intracellular half-life, leading to sustained antiviral activity.

The Synthesis of 6-Deoxypenciclovir: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Deoxypenciclovir, a crucial intermediate in the synthesis of the antiviral drug Penciclovir and the primary metabolite of the prodrug Famciclovir, plays a pivotal role in the development of antiviral therapies. This technical guide provides an in-depth overview of the core synthesis pathway of this compound, offering detailed experimental protocols, quantitative data, and visual representations of the chemical transformations. Understanding the synthesis of this key molecule is essential for researchers and professionals involved in the discovery and optimization of antiviral agents.

Core Synthesis Pathway

The primary route for the chemical synthesis of this compound originates from 2-amino-6-chloropurine. The pathway involves a series of key transformations including N-alkylation, malonic ester synthesis, reduction, and dehalogenation. This method provides a reliable and scalable process for obtaining this compound.

Signaling Pathway Diagram

Caption: Chemical synthesis pathway of this compound.

Experimental Protocols

The following protocols are derived from established synthetic routes and provide a detailed methodology for the key transformations in the synthesis of this compound.

Step 1: Synthesis of 2-Amino-6-chloro-9-(2-bromoethyl)purine

-

Objective: To introduce the ethyl bromide side chain at the N9 position of the purine ring.

-

Procedure: A mixture of 2-amino-6-chloropurine (0.2 mol), potassium carbonate (0.5 mol), and dimethylformamide (DMF, 340 ml) is placed in a 1L 3-neck flask. The mixture is heated to 60-65°C for 1 hour. Subsequently, 1,2-dibromoethane is added, and the reaction is maintained at the same temperature for several hours until completion, as monitored by thin-layer chromatography (TLC). After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified to yield the desired product.

Step 2: Synthesis of Diethyl 2-[2-(2-amino-6-chloro-9H-purin-9-yl)ethyl]malonate

-

Objective: To introduce the malonate group which will be a precursor to the propanediol moiety.

-

Procedure: To a solution of sodium ethoxide, prepared from sodium metal in absolute ethanol, diethyl malonate is added dropwise at room temperature. The mixture is stirred for 30 minutes, followed by the addition of 2-amino-6-chloro-9-(2-bromoethyl)purine. The reaction mixture is then refluxed for several hours. The progress of the reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product, which is then purified by column chromatography.

Step 3: Synthesis of 2-[2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl]-1,3-propanediol

-

Objective: To reduce the ester groups of the malonate to hydroxyl groups.

-

Procedure: The intermediate from Step 2 (0.013 mol) is dissolved in dichloromethane (350 ml) in a 1L flask. Sodium borohydride (NaBH4, 0.046 mol) is added portion-wise, followed by the addition of methanol (95 ml). The reaction mixture is stirred at 20-25°C for 2 hours. After the reaction is complete, the mixture is diluted with water (150 ml) and the product is extracted. The combined organic layers are dried and concentrated to yield the diol.[1]

Step 4: Synthesis of this compound (2-[2-(2-Amino-9H-purin-9-yl)ethyl]-1,3-propanediol)

-

Objective: To remove the chlorine atom from the purine ring to yield the final product.

-

Procedure: The diol from Step 3 (9.2 mmol) is dissolved in a mixed solvent of ethyl acetate (200 ml) and ethanol (100 ml) in a 1L steel autoclave. Palladium on carbon (5g) and triethylamine (12g) are added to the solution. The reaction mixture is maintained at 55°C under a hydrogen pressure of 0.8 MPa for 4 hours.[1] After the reaction, the catalyst is filtered off, and the solvent is removed under vacuum to yield this compound.

Quantitative Data

The following table summarizes the reported yields for the key steps in the synthesis of this compound and its conversion from Famciclovir.

| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |

| Reduction | Diethyl 2-[2-(2-amino-6-chloro-9H-purin-9-yl)ethyl]malonate | 2-[2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl]-1,3-propanediol | NaBH4, Methanol, Dichloromethane, 20-25°C, 2 hours | 80 | [2] |

| Dechlorination | 2-[2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl]-1,3-propanediol | This compound | H2, Pd/C, Triethylamine, Ethyl acetate/Ethanol, 55°C, 0.8 MPa, 4 hours | - | [1] |

| De-acetylation (Metabolic) | Famciclovir | This compound (BRL 42359) | Di-deacetylation via hydrolysis | - | [3] |

| Esterification of this compound | This compound | Mono-O-ester derivatives | N-carbobenzyloxy amino acids, DCC/DMAP | 47-55 | |

| Esterification of this compound | This compound | Di-O-ester derivatives | N-carbobenzyloxy amino acids, DCC/DMAP | 20-29 |

Metabolic Pathway of Famciclovir to Penciclovir

This compound is a key intermediate in the in vivo conversion of the prodrug Famciclovir to the active antiviral agent Penciclovir. This metabolic activation is a two-step process.

Metabolic Pathway Diagram

Caption: Metabolic conversion of Famciclovir to Penciclovir.

This metabolic cascade begins with the rapid hydrolysis of the two acetyl groups from Famciclovir, a reaction catalyzed by esterases, to yield this compound. The subsequent and rate-limiting step is the oxidation of the 6-position of the purine ring of this compound, which is catalyzed by aldehyde oxidase in the liver, to form the active drug, Penciclovir.

Conclusion

The synthesis of this compound is a well-established process that is fundamental to the production of Penciclovir and the understanding of the metabolic activation of Famciclovir. The multi-step chemical synthesis, starting from 2-amino-6-chloropurine, offers a robust method for obtaining this key intermediate. Furthermore, its role as a metabolite highlights the importance of biotransformation in drug efficacy. This guide provides a comprehensive technical resource for scientists and researchers, enabling a deeper understanding and further exploration of the synthesis and applications of this compound in antiviral drug development.

References

- 1. EP1883639B1 - Preparation of famciclovir and other purine derivatives - Google Patents [patents.google.com]

- 2. US20060264629A1 - Preparation of famciclovir and other purine derivatives - Google Patents [patents.google.com]

- 3. Role of aldehyde oxidase in the in vitro conversion of famciclovir to penciclovir in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antiviral Activity Spectrum of 6-Deoxypenciclovir Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Deoxypenciclovir is a prodrug that undergoes metabolic activation to form the potent antiviral agent penciclovir. This technical guide provides a comprehensive overview of the antiviral activity spectrum of this compound's primary metabolite, penciclovir, and its subsequent active form, penciclovir triphosphate. It details the metabolic pathway, mechanism of action, and quantitative antiviral activity against key viral pathogens. Furthermore, this guide outlines the detailed experimental protocols for cornerstone antiviral assays and includes visualizations of the metabolic and mechanistic pathways. While this compound itself and its other oxidized metabolites are considered to have no significant intrinsic antiviral activity, the focus of this guide is on the clinically relevant antiviral effects of its principal active metabolite, penciclovir.

Metabolism of this compound

This compound is an intermediate metabolite in the bioactivation of the oral prodrug famciclovir. The metabolic cascade to the active antiviral compound, penciclovir, is a two-step process. Initially, famciclovir is deacetylated to this compound (also known as BRL 42359)[1][2]. Subsequently, this compound is oxidized at the 6-position of the purine ring by the enzyme aldehyde oxidase, primarily in the liver, to form penciclovir[1][3]. While minor metabolites such as 8-oxo-6-deoxypenciclovir and 6,8-dioxo-metabolites may be formed, they are not considered to contribute to the antiviral effect[3].

Metabolic conversion of famciclovir to penciclovir.

Mechanism of Antiviral Action

The antiviral activity of penciclovir is dependent on its phosphorylation to penciclovir triphosphate within virus-infected cells. This process is initiated by a virus-encoded thymidine kinase (TK), which selectively phosphorylates penciclovir to penciclovir monophosphate. Host cell kinases then further phosphorylate the monophosphate to the active triphosphate form. Penciclovir triphosphate acts as a competitive inhibitor of viral DNA polymerase, competing with the natural substrate, deoxyguanosine triphosphate (dGTP). Incorporation of penciclovir monophosphate into the growing viral DNA chain leads to the termination of DNA synthesis, thus halting viral replication. Due to its reliance on viral TK for initial phosphorylation, penciclovir is highly selective for virus-infected cells, minimizing effects on uninfected host cells.

Mechanism of action of penciclovir in a virus-infected cell.

Antiviral Activity Spectrum of Penciclovir

Penciclovir exhibits potent antiviral activity primarily against members of the Herpesviridae family. Its spectrum includes Herpes Simplex Virus type 1 (HSV-1), Herpes Simplex Virus type 2 (HSV-2), and Varicella-Zoster Virus (VZV). Some activity against Hepatitis B Virus (HBV) has also been reported. The following tables summarize the quantitative antiviral activity of penciclovir against various viruses, as determined by different in vitro assays.

Table 1: In Vitro Antiviral Activity of Penciclovir against Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV)

| Virus | Assay Type | Cell Line | IC50 / EC50 (µg/mL) | Reference |

| HSV-1 | Plaque Reduction | MRC-5 | 0.8 | |

| HSV-1 | Viral DNA Inhibition | MRC-5 | 0.01 | |

| HSV-1 (Clinical Isolates) | 50% Infective Dose | - | 0.5 - 0.8 | |

| HSV-2 | Plaque Reduction | MRC-5 | - | |

| HSV-2 | Viral DNA Inhibition | MRC-5 | - | |

| HSV-2 (Clinical Isolates) | 50% Infective Dose | - | 1.3 - 2.2 | |

| VZV | Plaque Reduction | - | - |

Note: Data for some virus/assay combinations were not available in the searched literature.

Table 2: In Vitro Antiviral Activity of Penciclovir against Hepatitis B Virus (HBV)

| Virus | Assay Type | Cell Culture | IC50 (µM) | Reference |

| Duck Hepatitis B Virus (DHBV) | Long-term continuous treatment | Primary duck hepatocytes | 0.7 ± 0.1 | |

| Duck Hepatitis B Virus (DHBV) | Washout experiments | Primary duck hepatocytes | 3.0 ± 0.4 |

Detailed Experimental Protocols

Plaque Reduction Assay (PRA)

This assay is a gold standard for measuring the inhibition of viral infectivity.

Objective: To determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (EC50).

Methodology:

-

Cell Seeding: Plate a suitable host cell line (e.g., Vero or MRC-5 cells) in 6- or 12-well plates to form a confluent monolayer.

-

Virus Dilution: Prepare serial dilutions of the virus stock.

-

Infection: Infect the cell monolayers with a standardized amount of virus (e.g., 100 plaque-forming units per well).

-

Compound Addition: After a viral adsorption period (typically 1 hour), remove the virus inoculum and add an overlay medium containing serial dilutions of the test compound (penciclovir).

-

Incubation: Incubate the plates for a period that allows for plaque formation (e.g., 2-3 days for HSV).

-

Staining: Fix the cells and stain with a dye such as crystal violet, which stains the living cells, leaving the viral plaques as clear zones.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 value is determined by regression analysis of the dose-response curve.

Workflow for a Plaque Reduction Assay.

Virus Yield Reduction Assay (VYRA)

This assay measures the effect of an antiviral compound on the production of new infectious virus particles.

Objective: To quantify the reduction in the yield of progeny virus in the presence of an antiviral compound.

Methodology:

-

Cell Infection: Infect a confluent monolayer of susceptible cells with the virus at a specific multiplicity of infection (MOI).

-

Compound Treatment: After the adsorption period, wash the cells and add a medium containing various concentrations of the antiviral agent.

-

Incubation: Incubate the cultures for a full viral replication cycle (e.g., 24-48 hours).

-

Virus Harvest: Harvest the supernatant and/or cell lysate containing the progeny virus.

-

Virus Titer Determination: Determine the titer of the harvested virus from each treatment group using a standard titration method, such as a plaque assay or a 50% tissue culture infectious dose (TCID50) assay.

-

Data Analysis: Compare the virus titers from the treated groups to the untreated control to calculate the fold reduction in virus yield. The concentration of the compound that reduces the virus yield by a certain amount (e.g., 90% or 99%) is determined.

Viral DNA Inhibition Assay

This assay quantifies the inhibition of viral DNA synthesis.

Objective: To measure the effect of an antiviral compound on the replication of viral DNA.

Methodology:

-

Cell Infection and Treatment: Infect susceptible cells with the virus and treat with different concentrations of the antiviral compound.

-

DNA Extraction: At a specific time post-infection, lyse the cells and extract the total DNA.

-

Quantification of Viral DNA: Quantify the amount of viral DNA using methods such as:

-

DNA Hybridization: Use a labeled probe specific to the viral DNA to detect and quantify the amount of viral genetic material.

-

Quantitative PCR (qPCR): Use primers and probes specific to a viral gene to amplify and quantify the viral DNA.

-

-

Data Analysis: Determine the concentration of the compound that inhibits viral DNA synthesis by 50% (IC50) by comparing the amount of viral DNA in treated versus untreated cells.

Conclusion

The antiviral activity of this compound is mediated entirely through its metabolic conversion to penciclovir. Penciclovir, in its phosphorylated triphosphate form, is a potent and selective inhibitor of herpesvirus DNA polymerase. It demonstrates significant in vitro activity against HSV-1, HSV-2, and VZV, and also shows promise against HBV. The lack of antiviral activity in this compound itself and other minor metabolites underscores the critical role of aldehyde oxidase in the bioactivation of this class of prodrugs. The experimental protocols detailed herein provide a framework for the continued evaluation of novel antiviral agents targeting these and other viruses.

References

- 1. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 2. In vitro cytotoxicity and antiviral efficacy against feline herpesvirus type 1 of famciclovir and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro oxidation of famciclovir and this compound by aldehyde oxidase from human, guinea pig, rabbit, and rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Deoxypenciclovir: A Technical Guide to its Role as a Penciclovir Prodrug

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Deoxypenciclovir, also known as BRL 42359, is a pivotal intermediate metabolite in the bioactivation of the antiviral agent famciclovir to its active form, penciclovir.[1][2] Famciclovir, a diacetyl ester prodrug of penciclovir, was developed to enhance the oral bioavailability of penciclovir, which itself has poor oral absorption.[3] Upon oral administration, famciclovir undergoes rapid and extensive first-pass metabolism, where it is first deacetylated to this compound. Subsequently, this compound is oxidized to the pharmacologically active penciclovir.[4][5] This technical guide provides an in-depth overview of the core aspects of this compound as a prodrug, focusing on its enzymatic conversion, pharmacokinetic profile, and the experimental methodologies used for its evaluation.

Mechanism of Bioactivation: The Role of Aldehyde Oxidase

The critical step in the conversion of the inactive this compound to the active antiviral agent penciclovir is the oxidation at the 6-position of the purine ring. This biotransformation is primarily catalyzed by the cytosolic enzyme aldehyde oxidase.

Studies using human liver cytosol have demonstrated that this oxidation process is rapid and does not require cofactors. The reaction follows Michaelis-Menten kinetics. Inhibition studies have been crucial in elucidating the primary enzyme responsible. The use of specific inhibitors for aldehyde oxidase, such as menadione and isovanillin, resulted in significant inhibition of the conversion of this compound to penciclovir. Conversely, allopurinol, an inhibitor of xanthine oxidase, showed no significant inhibitory effect, confirming that aldehyde oxidase is the principal enzyme responsible for this metabolic step in humans. While xanthine oxidase can slowly convert this compound to penciclovir in some animal models, its contribution in humans is considered negligible.

Signaling Pathway: Metabolic Conversion of Famciclovir

References

- 1. researchgate.net [researchgate.net]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Antiviral prodrugs – the development of successful prodrug strategies for antiviral chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of aldehyde oxidase in the in vitro conversion of famciclovir to penciclovir in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Aldehyde Oxidase in the Metabolism of 6-Deoxypenciclovir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the critical role of aldehyde oxidase (AO) in the metabolic activation of 6-deoxypenciclovir, the penultimate metabolite of the antiviral prodrug famciclovir. The primary metabolic pathway involves the oxidation of this compound to the pharmacologically active agent, penciclovir, a reaction predominantly catalyzed by cytosolic aldehyde oxidase in humans. This document summarizes the available quantitative kinetic data, details relevant experimental protocols, and provides visual representations of the metabolic pathways and experimental workflows to facilitate a comprehensive understanding of this key biotransformation process.

Introduction

Famciclovir is an orally administered prodrug that is extensively metabolized in vivo to the active antiviral compound, penciclovir. This metabolic activation is a two-step process involving initial deacetylation of famciclovir to this compound, followed by a crucial oxidation step. Studies have unequivocally demonstrated that aldehyde oxidase, a cytosolic molybdenum-containing enzyme, is the primary catalyst for the conversion of this compound to penciclovir in humans[1][2]. While xanthine oxidase, a related enzyme, has been investigated, its contribution to this specific metabolic conversion in humans is considered negligible[1][2]. A comprehensive understanding of the kinetics and mechanisms of this aldehyde oxidase-mediated transformation is essential for predicting drug efficacy, potential drug-drug interactions, and inter-individual variability in patient response to famciclovir therapy.

Metabolic Pathways of this compound

The metabolism of this compound by aldehyde oxidase primarily results in the formation of the active antiviral agent, penciclovir. However, an alternative metabolite, 8-oxo-6-deoxypenciclovir, is also formed. In some species, such as rabbits, the formation of penciclovir and 8-oxo-6-deoxypenciclovir can occur in approximately equal quantities[1]. In humans, the 6-oxidation to penciclovir is the predominant pathway.

Metabolic conversion of this compound by Aldehyde Oxidase.

Quantitative Data

The following tables summarize the available quantitative data for the metabolism of this compound by aldehyde oxidase.

Table 1: Michaelis-Menten Kinetic Parameters for the 6-Oxidation of this compound in Human Liver Cytosol

| Substrate | Enzyme Source | KM (µM) | Vmax | Reference |

| This compound (BRL 42359) | Human Liver Cytosol | 115 ± 23 | Not Reported |

Note: The Vmax value for this reaction was not available in the reviewed literature.

Table 2: Inhibition of this compound Oxidation in Human Liver Cytosol

| Inhibitor | Target Enzyme | IC50 (µM) | Substrate Concentration (µM) | Reference |

| Menadione | Aldehyde Oxidase | 7 | 4 | |

| Isovanillin | Aldehyde Oxidase | 15 | 4 | |

| Allopurinol | Xanthine Oxidase | No significant inhibition | 4 |

Experimental Protocols

The following section details a representative experimental protocol for studying the in vitro metabolism of this compound by aldehyde oxidase in human liver cytosol. This protocol is a composite based on methodologies described in the literature for similar aldehyde oxidase assays.

Materials and Reagents

-

This compound

-

Penciclovir (as a reference standard)

-

Human Liver Cytosol (commercially available)

-

Potassium Phosphate Buffer (e.g., 100 mM, pH 7.4)

-

Aldehyde Oxidase Inhibitor (e.g., Menadione)

-

Xanthine Oxidase Inhibitor (e.g., Allopurinol)

-

Acetonitrile (HPLC grade)

-

Formic Acid (or other suitable acid for reaction termination)

-

Ultrapure Water

-

HPLC system with UV or Mass Spectrometry (MS) detector

-

Analytical column (e.g., C18 reverse-phase)

In Vitro Incubation Assay

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

-

Prepare stock solutions of inhibitors (menadione and allopurinol) in a suitable solvent.

-

Prepare the incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

-

-

Incubation Mixture Preparation:

-

In a microcentrifuge tube, combine the incubation buffer, human liver cytosol (protein concentration should be optimized, e.g., 0.5-1.0 mg/mL), and either the vehicle control or the inhibitor solution.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding the this compound substrate to the pre-warmed incubation mixture. The final substrate concentration should be varied for kinetic studies (e.g., ranging from 0.5 to 5 times the KM).

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

-

Time Course Sampling:

-

At predetermined time points (e.g., 0, 5, 10, 20, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

-

-

Reaction Termination:

-

Immediately terminate the reaction by adding the aliquot to a tube containing a cold quenching solution (e.g., acetonitrile with an internal standard). The ratio of quenching solution to sample should be sufficient to precipitate proteins (e.g., 2:1 or 3:1).

-

-

Sample Processing:

-

Vortex the terminated samples to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a clean tube or HPLC vial for analysis.

-

Analytical Method (HPLC)

The following is a representative HPLC method for the analysis of this compound and its metabolite, penciclovir. The exact conditions may require optimization.

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient can be employed, for example:

-

0-2 min: 5% B

-

2-10 min: 5% to 95% B

-

10-12 min: 95% B

-

12-13 min: 95% to 5% B

-

13-15 min: 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: UV detection at a wavelength determined by the absorbance maxima of the analytes (e.g., around 254 nm).

-

Injection Volume: 10-20 µL.

Experimental Workflow and Data Analysis

The overall workflow for investigating the role of aldehyde oxidase in this compound metabolism involves several key stages, from initial experimental design to final data interpretation.

Workflow for in vitro metabolism of this compound.

Conclusion

The conversion of this compound to penciclovir is a critical activation step in the therapeutic action of famciclovir. This process is predominantly and efficiently catalyzed by aldehyde oxidase in the human liver. The kinetic parameters, particularly the KM value, provide insight into the enzyme's affinity for the substrate. The provided experimental protocols and workflows offer a robust framework for researchers to further investigate this metabolic pathway, explore potential drug-drug interactions, and understand the factors that may influence the clinical efficacy of famciclovir. Further research is warranted to determine the Vmax for the 6-oxidation reaction and to fully characterize the kinetics of the formation of the 8-oxo metabolite.

References

The Genesis of a Pro-Prodrug: An In-depth Technical Guide to 6-Deoxypenciclovir

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Deoxypenciclovir, also known as BRL 42359, occupies a critical position in the history and clinical application of antiviral therapeutics, not as an active agent itself, but as a key intermediate in the metabolic activation of the widely used prodrug, famciclovir, to the potent antiherpetic agent, penciclovir. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. It details its mechanism of conversion, pharmacokinetic profile, and the pivotal role it plays in the pro-prodrug strategy designed to enhance the oral bioavailability of penciclovir. Quantitative data are presented in structured tables, and key experimental protocols are described to provide a practical resource for researchers in the field.

Introduction: The Prodrug Strategy and the Emergence of this compound

The development of antiviral nucleoside analogues has been a cornerstone of anti-herpesvirus therapy. Acyclovir, a groundbreaking therapeutic, demonstrated the potential of this class of compounds. However, its low oral bioavailability prompted the exploration of prodrug strategies to improve pharmacokinetic profiles. Following this paradigm, famciclovir was developed as a prodrug of penciclovir, an acyclic guanine nucleoside analogue with potent activity against herpes simplex virus (HSV) and varicella-zoster virus (VZV).

This compound emerged as the penultimate metabolite in the conversion of famciclovir to penciclovir.[1] Famciclovir itself is a diacetyl ester of this compound, designed to be readily absorbed and then rapidly metabolized to this compound through hydrolysis.[1][2] This intermediate is subsequently oxidized by the hepatic enzyme aldehyde oxidase to yield the active antiviral agent, penciclovir.[1][3] This two-step metabolic activation, involving famciclovir as a "pro-prodrug," is a sophisticated approach to overcoming the poor oral absorption of penciclovir.

Synthesis and Chemical Properties

This compound, with the chemical formula C₁₀H₁₅N₅O₂, is structurally a 2-aminopurine derivative. While specific, detailed industrial synthesis protocols are proprietary, the synthesis of its derivatives, such as amino acid esters, has been described in the literature. These syntheses typically involve the esterification of the hydroxyl groups of this compound with protected amino acids, followed by deprotection.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₅N₅O₂ | |

| Molecular Weight | 237.26 g/mol | |

| CAS Number | 104227-86-3 | |

| Synonyms | BRL 42359, 2-[2-(2-amino-9H-purin-9-yl)ethyl]-1,3-propanediol |

Metabolic Activation Pathway

The conversion of this compound to the active antiviral agent penciclovir is a critical step in the mechanism of action of famciclovir. This biotransformation is primarily catalyzed by aldehyde oxidase, a molybdenum hydroxylase found in the liver.

Experimental Protocols

In Vitro Oxidation of this compound by Aldehyde Oxidase

This protocol is based on the methodology described by Rashidi et al. (1997).

Objective: To determine the kinetics of this compound oxidation to penciclovir by aldehyde oxidase from liver cytosol.

Materials:

-

This compound

-

Partially purified aldehyde oxidase from human, guinea pig, rabbit, or rat liver

-

Potassium phosphate buffer (pH 7.4)

-

HPLC system with UV detection

Procedure:

-

Prepare reaction mixtures containing this compound (at various concentrations) and partially purified aldehyde oxidase in potassium phosphate buffer.

-

Incubate the mixtures at 37°C.

-

At specified time points, stop the reaction by adding a quenching agent (e.g., perchloric acid).

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by HPLC to quantify the amounts of this compound and the formed penciclovir.

-

Determine kinetic parameters (Km and Vmax) by plotting reaction velocity against substrate concentration and fitting the data to the Michaelis-Menten equation.

In Vitro Antiviral Activity Assay

This protocol is a general representation of cytopathic effect (CPE) inhibition assays.

Objective: To determine the in vitro antiviral activity of a compound against a specific virus.

Materials:

-

Test compound (e.g., this compound)

-

Susceptible host cell line (e.g., human foreskin fibroblasts for HCMV)

-

Virus stock (e.g., HCMV, HSV-1, HSV-2)

-

Cell culture medium and supplements

-

96-well microplates

Procedure:

-

Seed the 96-well plates with the host cells and allow them to form a monolayer.

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Infect the cell monolayers with the virus.

-

After a short adsorption period, remove the virus inoculum and add the medium containing the different concentrations of the test compound.

-

Incubate the plates at 37°C in a CO₂ incubator.

-

Monitor the cells daily for the appearance of viral CPE.

-

After the incubation period (typically 3-7 days), assess cell viability using a suitable method (e.g., neutral red uptake).

-

Calculate the 50% effective concentration (EC₅₀), the concentration of the compound that inhibits CPE by 50%, and the 50% cytotoxic concentration (CC₅₀), the concentration that reduces cell viability by 50%.

Quantitative Data

In Vitro Antiviral Activity

Studies have consistently shown that 6-deoxypurine analogues, including this compound, lack significant in vitro antiviral activity. Their efficacy is realized in vivo following conversion to the active guanine analogues.

Table 2: In Vitro Activity of a 6-Deoxy Analogue (6-Deoxycyclopropavir)

| Virus | Assay | EC₅₀ (µM) | CC₅₀ (µM) | Reference |

| Human Cytomegalovirus (HCMV), Towne strain | Plaque Reduction | >100 | >100 | |

| HCMV, AD169 strain | Cytopathic Effect | >300 | >300 | |

| Herpes Simplex Virus 1 (HSV-1) | Cytopathic Effect | >300 | >300 | |

| Herpes Simplex Virus 2 (HSV-2) | Cytopathic Effect | >300 | >300 | |

| Varicella-Zoster Virus (VZV) | Cytopathic Effect | >300 | >300 |

Note: Data for the closely related 6-deoxycyclopropavir is presented as a representative example of the in vitro inactivity of 6-deoxy analogues.

Pharmacokinetics in Humans

Pharmacokinetic studies in healthy subjects following oral administration of famciclovir provide valuable data on the in vivo behavior of its metabolite, this compound.

Table 3: Pharmacokinetic Parameters of this compound (BRL 42359) in Healthy Subjects after a Single 500 mg Oral Dose of ¹⁴C-Famciclovir

| Parameter | Mean ± SD | Reference |

| Peak Plasma Concentration (Cmax) | 1.0 ± 0.1 µg/mL | |

| Time to Peak Plasma Concentration (Tmax) | 0.5 h | |

| Urinary Excretion (0-24 h, % of dose) | 5.0 ± 0.5 | |

| Fecal Excretion (0-48 h, % of dose) | 17.0 ± 6.2 |

Logical Workflow for Prodrug Development

The development of famciclovir and the understanding of this compound's role exemplify a logical workflow in prodrug design aimed at improving oral bioavailability.

Conclusion

This compound stands as a testament to the ingenuity of medicinal chemistry and drug development. While intrinsically inactive as an antiviral agent, its role as a crucial metabolic intermediate is indispensable for the clinical utility of famciclovir. The study of this compound has provided significant insights into the enzymatic processes of drug metabolism, particularly the function of aldehyde oxidase, and has solidified the pro-prodrug approach as a powerful strategy for optimizing the therapeutic potential of potent but poorly absorbed drugs. This technical guide serves as a consolidated resource for professionals engaged in the ongoing quest for novel and effective antiviral therapies.

References

6-Deoxypenciclovir: A Technical Overview of its Chemical Identity, Metabolic Pathway, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Deoxypenciclovir, a key intermediate in the metabolic activation of the antiviral prodrug famciclovir, plays a pivotal role in the therapeutic efficacy of this class of drugs. This technical guide provides a comprehensive overview of this compound, focusing on its chemical identifiers, its position within the metabolic pathway of famciclovir, and detailed experimental protocols for its synthesis and analysis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and virology.

Chemical Identifiers

A clear and unambiguous identification of a chemical entity is fundamental for scientific research and drug development. The following table summarizes the key chemical identifiers for this compound.

| Identifier | Value |

| CAS Number | 104227-86-3[1] |

| IUPAC Name | 2-[2-(2-amino-9H-purin-9-yl)ethyl]propane-1,3-diol[1] |

| Chemical Formula | C₁₀H₁₅N₅O₂[1] |

| Molecular Weight | 237.26 g/mol [1] |

| InChI | InChI=1S/C10H15N5O2/c11-10-12-3-8-9(14-10)15(6-13-8)2-1-7(4-16)5-17/h3,6-7,16-17H,1-2,4-5H2,(H2,11,12,14)[1] |

| SMILES | C1=C2C(=NC(=N1)N)N(C=N2)CCC(CO)CO |

Metabolic Pathway of Famciclovir

This compound is not administered directly as a therapeutic agent but is an essential intermediate in the bioactivation of famciclovir. Upon oral administration, famciclovir undergoes a two-step metabolic conversion to its active form, penciclovir. The first step involves the de-acetylation of famciclovir to this compound. Subsequently, this compound is oxidized by aldehyde oxidase to the active antiviral agent, penciclovir. This metabolic activation is crucial for the drug's efficacy against various herpesviruses.

Metabolic activation of famciclovir to penciclovir.

Experimental Protocols

Synthesis of this compound Derivatives

Esterification of this compound with N-carbobenzyloxy Amino Acids:

-

To a solution of this compound in a suitable organic solvent (e.g., pyridine), add 3.75 equivalents of the desired N-carbobenzyloxy amino acid (e.g., N-carbobenzyloxyglycine, -l-alanine, -l-valine, -l-leucine, or -l-isoleucine).

-

Add dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the mono-O-ester derivatives and di-O-ester derivatives.

Deprotection of the Amino Acid Esters:

-

Dissolve the N-carbobenzyloxy protected amino acid ester derivative of this compound in methanol.

-

Add 10% Palladium on carbon (Pd/C) as a catalyst.

-

Hydrogenate the mixture under 1 atmosphere of hydrogen gas at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Treat the filtrate with a methanolic HCl solution to provide the corresponding hydrochloride salt of the amino acid ester of this compound.

Analytical Methodology for Famciclovir and its Metabolites

A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method has been developed for the determination of famciclovir and can be adapted for the analysis of its metabolites, including this compound.

Chromatographic Conditions:

-

Column: Reversed-phase C18 column (e.g., 250 mm × 4.6 mm i.d., 5-μm particle size).

-

Mobile Phase: A mixture of methanol and KH₂PO₄ buffer (pH 3.0, adjusted with orthophosphoric acid) in a ratio of 35:65 (v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 242 nm.

-

Temperature: Ambient.

Standard Solution Preparation:

-

Prepare a stock solution of the reference standard (famciclovir or this compound) by dissolving an accurately weighed amount in a suitable solvent (e.g., distilled water or mobile phase).

-

Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve the desired concentrations for the calibration curve (e.g., 10-50 μg/mL).

Sample Preparation (from tablets):

-

Weigh and finely powder a representative number of tablets.

-

Transfer an amount of the powder equivalent to a known weight of the active pharmaceutical ingredient (API) into a volumetric flask.

-

Add a portion of the dissolution solvent (e.g., distilled water), and sonicate for a specified time to ensure complete dissolution of the API.

-

Make up the volume with the dissolution solvent.

-

Filter the solution through a suitable membrane filter (e.g., 0.45 μm).

-

Dilute the filtrate with the mobile phase to a concentration within the calibration range.

Procedure:

-

Inject equal volumes (e.g., 20 μL) of the standard and sample solutions into the chromatograph.

-

Record the chromatograms and measure the peak areas.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Determine the concentration of the analyte in the sample solution from the calibration curve.

Conclusion

This technical guide provides essential information on this compound for researchers and professionals in the pharmaceutical sciences. The detailed chemical identifiers, a clear representation of its role in the metabolic pathway of famciclovir, and the outlined experimental protocols for synthesis derivatization and analysis offer a solid foundation for further research and development activities related to this important antiviral intermediate. The provided methodologies can be adapted and optimized for specific laboratory settings and research objectives.

References

An In-depth Technical Guide to the Solubility and Stability of 6-Deoxypenciclovir

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Deoxypenciclovir is a key intermediate in the metabolic activation of the antiviral prodrug famciclovir.[1][2][3] Famciclovir is administered orally and is readily absorbed, after which it undergoes extensive first-pass metabolism to this compound. This intermediate is subsequently oxidized by aldehyde oxidase in the liver to form the pharmacologically active antiviral agent, penciclovir.[2][4] Understanding the physicochemical properties of this compound, specifically its solubility and stability, is crucial for the development of robust bioanalytical methods, for ensuring the quality and consistency of in vitro and in vivo studies, and for the optimization of drug delivery systems.

This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound. It includes qualitative and, where available, quantitative data, detailed experimental protocols for characterization, and visual representations of its metabolic pathway and relevant experimental workflows.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Chemical Name | 2-[2-(2-amino-9H-purin-9-yl)ethyl]-1,3-propanediol | |

| Synonyms | BRL 42359, Di-desacetyl Famciclovir | |

| Molecular Formula | C₁₀H₁₅N₅O₂ | |

| Molecular Weight | 237.26 g/mol | |

| CAS Number | 104227-86-3 |

Solubility Profile

Quantitative solubility data for this compound in a range of aqueous and organic solvents is not extensively reported in publicly available literature. However, qualitative descriptions and data for the parent drug, penciclovir, provide valuable context.

Table of this compound Solubility

| Solvent | Solubility | Remarks |

| DMSO | Slightly soluble | Qualitative description. |

| Methanol | Slightly soluble | Qualitative description. |

| Water | Data not available | - |

| Ethanol | Data not available | - |

| Acetonitrile | Data not available | - |

| Propylene Glycol | Data not available | - |

Comparative Solubility of Penciclovir

For reference, the solubility of the active metabolite, penciclovir, is provided below.

| Solvent | Solubility | pH (if applicable) | Temperature |

| Water | 1.7 mg/mL | Not specified | 20°C |

| Aqueous Buffer | 10.0 mg/mL | 2 | Not specified |

| Methanol | 0.2 mg/mL | Not specified | 20°C |

| Propylene Glycol | 1.3 mg/mL | Not specified | 20°C |

Stability Profile

To provide a framework for stability assessment, the following sections outline the expected degradation pathways based on the behavior of structurally related nucleoside analogs like acyclovir and tenofovir, and provide standardized protocols for conducting stability-indicating studies.

Table of Expected Stability of this compound under Stress Conditions

| Condition | Expected Stability | Potential Degradation Products |

| Acidic Hydrolysis | Potential for degradation | Guanine and other purine ring-opened products. |

| Alkaline Hydrolysis | Potential for degradation | Purine ring modifications and side-chain cleavage products. |

| Oxidative Degradation | Potential for degradation | N-oxides, hydroxylated derivatives. |

| Photolytic Degradation | Likely stable in solid form, potential for degradation in solution | Photodegradation products resulting from UV/Vis light exposure. |

| Thermal Degradation | Stable at ambient temperatures, degradation at elevated temperatures | Products of thermal decomposition. |

Metabolic Pathway of Famciclovir to Penciclovir

The metabolic conversion of famciclovir to the active drug penciclovir is a two-step enzymatic process, with this compound as the key intermediate. This pathway is crucial for the oral bioavailability of penciclovir.

References

- 1. caymanchem.com [caymanchem.com]

- 2. In vitro oxidation of famciclovir and this compound by aldehyde oxidase from human, guinea pig, rabbit, and rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiviral prodrugs – the development of successful prodrug strategies for antiviral chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Penciclovir | C10H15N5O3 | CID 135398748 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Inactive Metabolites of Famciclovir

For Researchers, Scientists, and Drug Development Professionals

Introduction

Famciclovir, a prodrug of the antiviral agent penciclovir, undergoes extensive first-pass metabolism following oral administration to exert its therapeutic effect against herpesviruses. While the focus of pharmacological studies is often on the active metabolite, a comprehensive understanding of the inactive metabolites is crucial for a complete pharmacokinetic and safety profile. This technical guide provides an in-depth analysis of the inactive metabolites of famciclovir, detailing their formation, quantification, and metabolic pathways.

Core Inactive Metabolites of Famciclovir

Following oral administration, famciclovir is rapidly absorbed and converted to its active form, penciclovir, through a series of metabolic steps. This biotransformation process also yields several inactive metabolites. The primary inactive metabolites that have been identified are:

-

6-deoxy penciclovir (BRL 42359): The major inactive precursor to penciclovir.

-

Monoacetylated penciclovir: A minor inactive metabolite.

-

6-deoxy monoacetylated penciclovir: Another minor inactive metabolite.

Little to no unchanged famciclovir is detected in plasma or urine, indicating its efficient and rapid conversion.[1]

Quantitative Pharmacokinetic Data

The quantification of famciclovir's metabolites is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the available quantitative data for the inactive metabolites.

Table 1: Plasma Pharmacokinetic Parameters of 6-deoxy penciclovir (BRL 42359) in Healthy Male Subjects Following a Single 500 mg Oral Dose of Famciclovir

| Parameter | Value (Mean ± SD) | Reference |

| Peak Plasma Concentration (Cmax) | 1.0 ± 0.1 µg/mL | [2] |

| Time to Peak Plasma Concentration (Tmax) | 0.5 hours | [2] |

Table 2: Urinary Excretion of Famciclovir Metabolites in Healthy Male Subjects Following a Single 500 mg Oral Dose of 14C-Famciclovir

| Metabolite | Percentage of Dose Excreted in Urine (0-24h) (Mean ± SD) | Reference |

| Penciclovir | 59.2 ± 4.9% | [2] |

| 6-deoxy penciclovir (BRL 42359) | 5.0 ± 0.5% | [2] |

| Monoacetylated penciclovir | < 0.5% | |

| 6-deoxy monoacetylated penciclovir | < 0.5% |

Table 3: Fecal Excretion of Famciclovir Metabolites in Healthy Male Subjects Following a Single 500 mg Oral Dose of 14C-Famciclovir

| Metabolite | Percentage of Dose Excreted in Feces (0-48h) (Mean ± SD) | Reference |

| Penciclovir | 4.2 ± 1.4% | |

| 6-deoxy penciclovir (BRL 42359) | 17.0 ± 6.2% |

Metabolic Pathway of Famciclovir

The conversion of famciclovir to penciclovir is a two-step process involving enzymatic reactions in the gut wall and liver. The primary pathway leads to the formation of the active drug, while side pathways result in the generation of minor inactive metabolites.

The metabolic cascade begins with the deacetylation of famciclovir, a reaction catalyzed by esterases. This is followed by the oxidation of the purine ring, a critical step mediated by aldehyde oxidase.

Experimental Protocols

The identification and quantification of famciclovir and its metabolites in biological matrices are typically performed using high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection.

Representative Experimental Protocol: HPLC-MS/MS for Quantification in Plasma

This protocol provides a general framework for the analysis of famciclovir metabolites. Specific parameters may require optimization based on the instrumentation and specific goals of the study.

1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Objective: To extract the analytes of interest from the plasma matrix and remove interfering substances.

-

Procedure:

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load 1 mL of plasma sample onto the cartridge.

-

Wash the cartridge with water to remove salts and polar impurities.

-

Elute the analytes with methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

-

2. Chromatographic Separation: HPLC

-

Objective: To separate the metabolites based on their physicochemical properties.

-

Parameters:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 10 µL.

-

3. Detection: Tandem Mass Spectrometry (MS/MS)

-

Objective: To specifically detect and quantify the target metabolites.

-

Parameters:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for each metabolite and internal standard would need to be determined and optimized.

-

Conclusion

A thorough understanding of the inactive metabolites of famciclovir is integral to its overall pharmacological profile. The primary inactive metabolite, 6-deoxy penciclovir (BRL 42359), serves as a direct precursor to the active drug, penciclovir. The minor inactive metabolites, monoacetylated penciclovir and 6-deoxy monoacetylated penciclovir, are formed in negligible amounts. The metabolic pathway is well-characterized, with deacetylation and subsequent oxidation by aldehyde oxidase being the key transformative steps. The provided experimental protocols offer a robust framework for the accurate quantification of these metabolites in biological samples, which is essential for further research and clinical development.

References

Methodological & Application

Application Note: HPLC Analysis of 6-Deoxypenciclovir

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Deoxypenciclovir is a key intermediate in the metabolic activation of the antiviral prodrug famciclovir to its active form, penciclovir. The accurate quantification of this compound is crucial for pharmacokinetic, pharmacodynamic, and drug metabolism studies. This document provides a detailed high-performance liquid chromatography (HPLC) method for the analysis of this compound in various matrices. The described method is adapted from established protocols for the structurally related nucleoside analogues, penciclovir and acyclovir, and is suitable for research and pharmaceutical quality control purposes.

Principle of the Method

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection for the separation and quantification of this compound. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of an aqueous buffer and an organic modifier. The analyte is detected by its UV absorbance at a specific wavelength, allowing for accurate and precise quantification.

Experimental Protocol

Instrumentation and Materials

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

-

Data Acquisition Software: Suitable for controlling the HPLC system and processing chromatographic data.

-

Reagents and Solvents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium Acetate (analytical grade)

-

Formic Acid (analytical grade)

-

This compound reference standard

-

Ultrapure water

-

Preparation of Solutions

-

Mobile Phase Preparation: Prepare a 10 mM ammonium formate buffer by dissolving the appropriate amount of ammonium formate in ultrapure water. Adjust the pH to 3.1 with formic acid. The mobile phase consists of a mixture of this buffer and methanol (e.g., 70:30 v/v).[1] The final solution should be filtered through a 0.45 µm membrane filter and degassed prior to use.

-

Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.05 µg/mL to 10 µg/mL.[1]

-

Sample Preparation: The sample preparation will vary depending on the matrix (e.g., plasma, tissue homogenates, or pharmaceutical formulations). A generic protein precipitation protocol for plasma samples is described below:

-

To 200 µL of plasma sample, add 400 µL of acetonitrile or methanol to precipitate the proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

The sample is now ready for injection into the HPLC system.

-

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point and may require optimization for specific applications.

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | 10 mM Ammonium Formate (pH 3.1) : Methanol (70:30, v/v)[1] |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 20 µL |

| Run Time | Approximately 10 minutes |

Data Presentation

The quantitative data for the HPLC method validation should be summarized in clear and well-structured tables.

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor (T) | T ≤ 2 | (To be determined) |

| Theoretical Plates (N) | N ≥ 2000 | (To be determined) |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 injections) | (To be determined) |

Table 2: Method Validation Summary

| Validation Parameter | Concentration Range | Result |

| Linearity (r²) | 0.05 - 10 µg/mL | > 0.999[1] |

| Accuracy (% Recovery) | Low, Medium, High QC | 95 - 105% |

| Precision (% RSD) | ||

| - Intra-day | Low, Medium, High QC | < 2.0% |

| - Inter-day | Low, Medium, High QC | < 5.0% |

| Limit of Detection (LOD) | - | (To be determined) |

| Limit of Quantification (LOQ) | - | 0.05 µg/mL[1] |

Experimental Workflow Diagram

The following diagram illustrates the logical workflow of the HPLC analysis method for this compound.

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The HPLC method described in this application note provides a reliable and robust approach for the quantitative analysis of this compound. The protocol is detailed to facilitate its implementation in a research or quality control laboratory. Method validation parameters, when determined, should fall within the acceptable limits defined by regulatory guidelines such as those from the International Council for Harmonisation (ICH). This method will be a valuable tool for researchers and scientists involved in the development and study of antiviral therapeutics.

References

Application Note: Quantification of 6-Deoxypenciclovir in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of 6-Deoxypenciclovir in human plasma samples using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This compound is the penultimate metabolite in the conversion of the antiviral prodrug famciclovir to its active form, penciclovir. Monitoring its concentration in plasma is crucial for pharmacokinetic and drug metabolism studies. The described method utilizes protein precipitation for sample cleanup, followed by chromatographic separation on a C18 column and detection by electrospray ionization (ESI) in positive mode. The method has been developed based on established bioanalytical principles for similar nucleoside analogues and provides a framework for validation according to regulatory guidelines.

Introduction

Famciclovir is an orally administered prodrug that is rapidly converted to the active antiviral agent penciclovir. This conversion involves a two-step metabolic process: de-acetylation to this compound, followed by oxidation at the 6-position of the purine ring by aldehyde oxidase to form penciclovir.[1] The quantification of the intermediate metabolite, this compound, is essential for a comprehensive understanding of the pharmacokinetics of famciclovir and its conversion to penciclovir. This application note provides a robust LC-MS/MS method for the determination of this compound in human plasma, suitable for researchers, scientists, and drug development professionals.

Signaling Pathway

The metabolic activation of famciclovir to penciclovir is a critical pathway that enables the drug's antiviral activity. The key step in the final stage of this pathway is the oxidation of this compound, a reaction catalyzed by the enzyme aldehyde oxidase, which is predominantly found in the liver.[1]

Metabolic activation of Famciclovir to Penciclovir.

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Acyclovir (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Human plasma (K2-EDTA)

-

Ultrapure water

LC-MS/MS Instrumentation and Conditions

A validated LC-MS/MS system equipped with a binary pump, autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is required. The following are recommended starting conditions, which should be optimized for the specific instrumentation used.

| Parameter | Recommended Condition |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Start at 5% B, linear gradient to 95% B over 3 min, hold for 1 min, return to 5% B and equilibrate for 1 min. |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |

Mass Spectrometry - Multiple Reaction Monitoring (MRM)

The following MRM transitions should be used for the quantification of this compound and the internal standard, Acyclovir. The cone voltage and collision energy should be optimized for the specific instrument.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| This compound | 238.1 | 152.1 | 100 |

| Acyclovir (IS) | 226.1 | 152.1 | 100 |

Note: The MRM transition for this compound is proposed based on its molecular weight and the known fragmentation of the structurally similar penciclovir[2]. The product ion m/z 152.1 corresponds to the guanine-like base.

Standard Solutions and Quality Control Samples

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and Acyclovir in methanol.

-

Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 acetonitrile:water to create calibration standards. Prepare a working solution of Acyclovir (Internal Standard) at a concentration of 100 ng/mL in 50:50 acetonitrile:water.

-

Calibration Curve Standards: Spike blank human plasma with the appropriate working solutions to prepare calibration standards at concentrations ranging from 1 to 1000 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples in blank human plasma at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL).

Sample Preparation Protocol

The following workflow outlines the protein precipitation method for plasma sample preparation.

Plasma sample preparation workflow.

Bioanalytical Method Validation

A full validation of this method should be performed according to the principles outlined in the FDA and ICH M10 guidelines on bioanalytical method validation. The following parameters should be assessed.

Validation Parameters and Acceptance Criteria

| Parameter | Description | Acceptance Criteria |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | Response in blank plasma from at least 6 different sources should be <20% of the LLOQ response for the analyte and <5% for the internal standard. |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | A calibration curve with at least 6 non-zero standards should have a correlation coefficient (r²) of ≥ 0.99. The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for LLOQ). |

| Accuracy & Precision | The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision). | For QC samples at low, medium, and high concentrations, the mean accuracy should be within 85-115% of the nominal concentration, and the precision (%CV) should not exceed 15%. For the LLOQ, accuracy should be within 80-120% and precision ≤20%. |

| Recovery | The extraction efficiency of the analytical method. | Recovery of the analyte and internal standard should be consistent, precise, and reproducible. |

| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte and internal standard. | The coefficient of variation (%CV) of the internal standard-normalized matrix factor from at least 6 different lots of blank plasma should be ≤15%. |

| Stability | The chemical stability of the analyte in the biological matrix under different storage and processing conditions (freeze-thaw, short-term, long-term, post-preparative). | The mean concentration of stability samples should be within ±15% of the nominal concentration. |

Data Presentation

The quantitative data from the method validation should be summarized in clear and structured tables for easy comparison and assessment of the method's performance.

Table 1: Calibration Curve Linearity

| Analyte | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |

| This compound | 1 - 1000 | y = mx + c | ≥ 0.99 |

Table 2: Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%) (n=18) |

| LLOQ | 1 | ≤ 20 | 80 - 120 | ≤ 20 | 80 - 120 |

| Low QC | 3 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |

| Mid QC | 300 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |

| High QC | 800 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |

Table 3: Stability Assessment

| Stability Condition | Duration/Cycles | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) |

| Short-term (Room Temp) | 4 hours | 3 and 800 | Data to be generated | 85 - 115 |

| Freeze-Thaw (from -80°C) | 3 cycles | 3 and 800 | Data to be generated | 85 - 115 |

| Long-term (-80°C) | 30 days | 3 and 800 | Data to be generated | 85 - 115 |

| Post-preparative (Autosampler 4°C) | 24 hours | 3 and 800 | Data to be generated | 85 - 115 |

Conclusion

The LC-MS/MS method described in this application note provides a reliable and robust framework for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and the selective MRM detection allow for high-throughput analysis suitable for pharmacokinetic studies. The successful validation of this method in accordance with regulatory guidelines will ensure the generation of high-quality data for drug development and research applications.

References

- 1. In vitro oxidation of famciclovir and this compound by aldehyde oxidase from human, guinea pig, rabbit, and rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and validation of a high-performance liquid chromatography-tandem mass spectrometry for the determination of penciclovir in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 6-Deoxypenciclovir: A Detailed Laboratory Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, step-by-step protocol for the laboratory synthesis of 6-Deoxypenciclovir, a key intermediate in the synthesis of the antiviral drug Penciclovir. The synthesis commences with the readily available starting material, 2-amino-6-chloropurine, and proceeds through a three-step sequence involving alkylation, reduction, and dehalogenation. This document outlines the precise experimental procedures, including reagent quantities, reaction conditions, and purification methods. All quantitative data is summarized for clarity, and a workflow diagram is provided for visual guidance.

Introduction

This compound, chemically known as 2-[2-(2-amino-9H-purin-9-yl)ethyl]-1,3-propanediol, is a crucial precursor in the synthesis of Penciclovir, a potent antiviral agent effective against herpes viruses. The efficient synthesis of this compound is therefore of significant interest to researchers in medicinal chemistry and drug development. This protocol details a reliable synthetic route starting from 2-amino-6-chloropurine.

Synthetic Pathway Overview

The synthesis of this compound is accomplished via a three-step process:

-

Alkylation: 2-amino-6-chloropurine is alkylated with a diethyl 2-(2-bromoethyl)malonate derivative to introduce the carbon framework of the acyclic side chain.

-

Reduction: The diethyl malonate group of the resulting intermediate is reduced to a 1,3-propanediol moiety.

-

Hydrogenolysis: The 6-chloro substituent on the purine ring is removed by catalytic hydrogenation to yield the final product, this compound.

Experimental Protocol

Step 1: Synthesis of Diethyl [2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl]malonate

Materials:

-

2-amino-6-chloropurine

-

Potassium carbonate (K₂CO₃)

-

Diethyl 2-(2-bromoethyl)malonate

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

To a solution of 2-amino-6-chloropurine (1 equivalent) in anhydrous DMF, add potassium carbonate (2.5 equivalents).

-

Stir the suspension at room temperature for 30 minutes.

-

Add diethyl 2-(2-bromoethyl)malonate (1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-70°C and stir for 12-16 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Diethyl [2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl]malonate as a solid.

Step 2: Synthesis of 2-[2-(2-amino-6-chloro-9H-purin-9-yl)ethyl]propane-1,3-diol

Materials:

-

Diethyl [2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl]malonate

-

Sodium borohydride (NaBH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Ammonium chloride (NH₄Cl) solution (saturated)

Procedure:

-

Dissolve Diethyl [2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl]malonate (1 equivalent) in anhydrous THF.

-

Cool the solution to 0°C in an ice bath.

-

Add sodium borohydride (4 equivalents) portion-wise, maintaining the temperature below 5°C.

-

After the addition is complete, slowly add methanol (5 equivalents) dropwise to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction by the slow addition of saturated ammonium chloride solution.

-

Extract the mixture with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield 2-[2-(2-amino-6-chloro-9H-purin-9-yl)ethyl]propane-1,3-diol.[1]

Step 3: Synthesis of this compound (2-[2-(2-amino-9H-purin-9-yl)ethyl]-1,3-propanediol)

Materials:

-

2-[2-(2-amino-6-chloro-9H-purin-9-yl)ethyl]propane-1,3-diol

-

10% Palladium on carbon (Pd/C)

-

Triethylamine (Et₃N)

-